molecular formula C26H22N2O4 B12028054 4-[4-(Allyloxy)benzoyl]-3-hydroxy-5-phenyl-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

4-[4-(Allyloxy)benzoyl]-3-hydroxy-5-phenyl-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12028054
M. Wt: 426.5 g/mol
InChI Key: HVNOPRSKVWVFGF-GYHWCHFESA-N
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Description

4-[4-(Allyloxy)benzoyl]-3-hydroxy-5-phenyl-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with the molecular formula C26H22N2O4 and a molecular weight of 426.476 g/mol This compound is notable for its unique structure, which includes an allyloxy group, a benzoyl group, a hydroxy group, a phenyl group, and a pyridinylmethyl group

Preparation Methods

The synthesis of 4-[4-(Allyloxy)benzoyl]-3-hydroxy-5-phenyl-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one involves several steps. One common method includes the following steps:

    Formation of the Allyloxybenzoyl Intermediate: This step involves the reaction of 4-hydroxybenzoyl chloride with allyl alcohol in the presence of a base such as pyridine to form 4-(allyloxy)benzoyl chloride.

    Cyclization Reaction: The intermediate is then reacted with 3-hydroxy-5-phenyl-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one under specific conditions to form the final product.

Chemical Reactions Analysis

4-[4-(Allyloxy)benzoyl]-3-hydroxy-5-phenyl-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the allyloxy or pyridinylmethyl groups using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-[4-(Allyloxy)benzoyl]-3-hydroxy-5-phenyl-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(Allyloxy)benzoyl]-3-hydroxy-5-phenyl-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

4-[4-(Allyloxy)benzoyl]-3-hydroxy-5-phenyl-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one can be compared with similar compounds such as:

Properties

Molecular Formula

C26H22N2O4

Molecular Weight

426.5 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-5-phenyl-1-(pyridin-4-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C26H22N2O4/c1-2-16-32-21-10-8-20(9-11-21)24(29)22-23(19-6-4-3-5-7-19)28(26(31)25(22)30)17-18-12-14-27-15-13-18/h2-15,23,29H,1,16-17H2/b24-22-

InChI Key

HVNOPRSKVWVFGF-GYHWCHFESA-N

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CC=NC=C3)C4=CC=CC=C4)/O

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=NC=C3)C4=CC=CC=C4)O

Origin of Product

United States

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